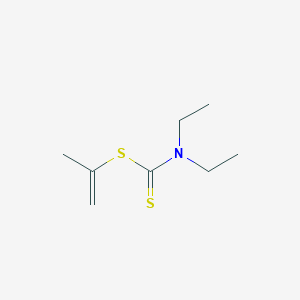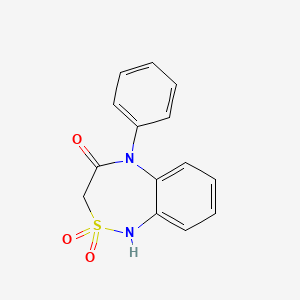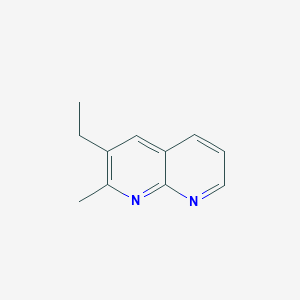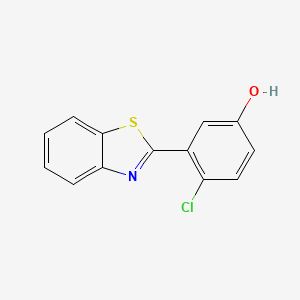
Prop-1-en-2-yl diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-1-en-2-yl diethylcarbamodithioate is an organic compound belonging to the class of dithiocarbamates. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is particularly notable for its role as a synthetic intermediate and its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prop-1-en-2-yl diethylcarbamodithioate can be synthesized through a one-pot three-component condensation reaction involving an amine, carbon disulfide, and an alkyne. This reaction is typically carried out under solvent-free conditions and in the absence of any transition metal catalyst. The reaction is performed at 80°C, resulting in the formation of the desired product with good to excellent yields .
Industrial Production Methods
For large-scale production, the synthesis involves mixing diethyl amine, carbon disulfide, and an electrophile such as ethyl vinyl ether in water. The reaction mixture is stirred vigorously at room temperature for 16 hours. The products are then extracted with ethyl acetate and purified by flash column chromatography to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
Prop-1-en-2-yl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the prop-1-en-2-yl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted dithiocarbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Prop-1-en-2-yl diethylcarbamodithioate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Prop-1-en-2-yl diethylcarbamodithioate involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its interaction with chalcopyrite involves the hybridization of its sulfur and carbon orbitals with the iron orbitals on the mineral surface, enhancing its collection efficiency .
Comparación Con Compuestos Similares
Prop-1-en-2-yl diethylcarbamodithioate can be compared with other dithiocarbamates and related compounds:
Similar Compounds: Other dithiocarbamates such as ethyl dithiocarbamate and methyl dithiocarbamate.
Propiedades
Número CAS |
61155-74-6 |
|---|---|
Fórmula molecular |
C8H15NS2 |
Peso molecular |
189.3 g/mol |
Nombre IUPAC |
prop-1-en-2-yl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C8H15NS2/c1-5-9(6-2)8(10)11-7(3)4/h3,5-6H2,1-2,4H3 |
Clave InChI |
CXFDYVVFCNZZMU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)

![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)



![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)



![N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine](/img/structure/B14603051.png)


![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)
